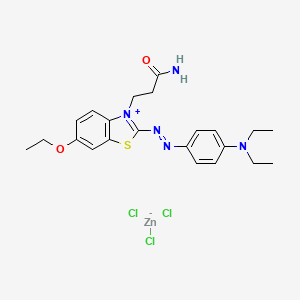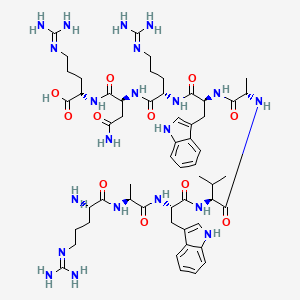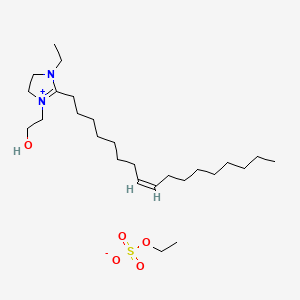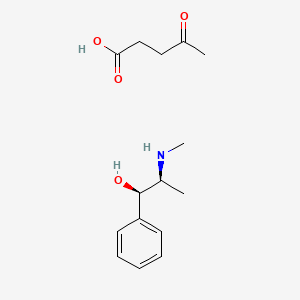
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the carboxamide group, and incorporation of the fluorine atom. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carboxamide group to an amine.
Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups, leading to the formation of new derivatives with potentially different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other pharmaceutical compounds.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- include other pyrimidine derivatives with different functional groups. Examples include:
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with variations in the carboxamide group or other substituents on the pyrimidine ring.
Fluorinated pyrimidines: Compounds with different positions or numbers of fluorine atoms on the pyrimidine ring.
Thioether-containing pyrimidines: Compounds with different thioether groups attached to the pyrimidine ring.
Uniqueness
The uniqueness of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- lies in its specific combination of functional groups, which may confer unique properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Propiedades
Número CAS |
103579-48-2 |
|---|---|
Fórmula molecular |
C17H30FN3O3SSi |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
N-[3-[3-[butyl(dimethyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H30FN3O3SSi/c1-4-5-11-26(2,3)12-7-10-25-9-6-8-19-16(23)21-13-14(18)15(22)20-17(21)24/h13H,4-12H2,1-3H3,(H,19,23)(H,20,22,24) |
Clave InChI |
IHAVOBRDXUOETP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



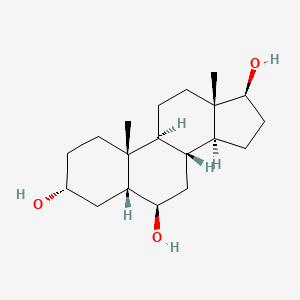


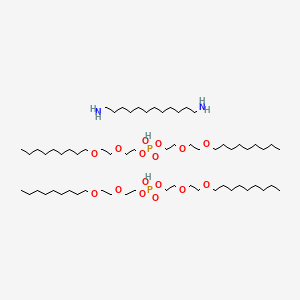
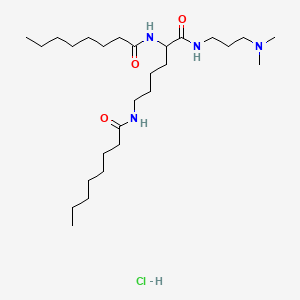
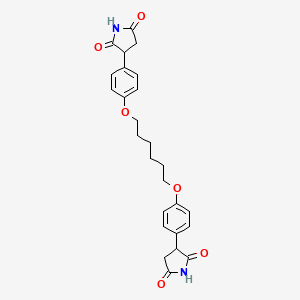
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)

